5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine

Synthetic chemistry Heterocycle synthesis Process efficiency

5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine (CAS 59503-57-0) is a fused heterocyclic compound in the thiadiazolopyrazine class, with the molecular formula C₆H₆N₄S and a molecular weight of 166.20 g/mol. It is characterized by a planar, electron-deficient framework combining a 1,2,5-thiadiazole ring with a pyrazine ring, which imparts electron-withdrawing properties and the ability to participate in π-conjugated systems.

Molecular Formula C6H6N4S
Molecular Weight 166.21 g/mol
CAS No. 59503-57-0
Cat. No. B13101679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine
CAS59503-57-0
Molecular FormulaC6H6N4S
Molecular Weight166.21 g/mol
Structural Identifiers
SMILESCC1=NC2=NSN=C2N=C1C
InChIInChI=1S/C6H6N4S/c1-3-4(2)8-6-5(7-3)9-11-10-6/h1-2H3
InChIKeyICBFWYCPTDMCRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine (CAS 59503-57-0): Core Properties & Compound Class


5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine (CAS 59503-57-0) is a fused heterocyclic compound in the thiadiazolopyrazine class, with the molecular formula C₆H₆N₄S and a molecular weight of 166.20 g/mol [1]. It is characterized by a planar, electron-deficient framework combining a 1,2,5-thiadiazole ring with a pyrazine ring, which imparts electron-withdrawing properties and the ability to participate in π-conjugated systems [2]. The compound serves as a versatile intermediate, particularly valued as a precursor to 2,3-diamino-5,6-dimethylpyrazine via reductive desulfurization [1].

Why In-Class Thiadiazolopyrazine Substitution Without Evidence Risks Performance Gaps for 5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine


Although the [1,2,5]thiadiazolo[3,4-b]pyrazine scaffold is shared among several analogs, subtle changes in substitution pattern dramatically alter synthetic accessibility, physical properties, and downstream reactivity. For instance, the unsubstituted parent compound is obtained in only 42% yield under optimized conditions, while the 5,6-dimethyl derivative reaches 90% yield—a greater than two-fold difference that directly impacts procurement cost and scalability [1]. Similarly, melting point variations exceeding 40 °C between the dimethyl and parent compounds dictate different handling, purification, and formulation strategies [1]. When the target application is as a precursor to 2,3-diaminopyrazines, the dimethyl derivative achieves a reduction yield of 87%, comparable to or exceeding that of phenyl-substituted analogs that are significantly more expensive to produce [1]. Simply assuming any thiadiazolopyrazine is interchangeable ignores these measurable performance differences.

Quantitative Differentiation Evidence: 5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine Versus Closest Analogs


Synthesis Yield: 5,6-Dimethyl Derivative Achieves 90% vs. 42% for the Unsubstituted Parent

In the condensation of 3,4-diamino-1,2,5-thiadiazole with 2,3-butanedione (Method A, ethanol), 5,6-dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine (3c) is obtained in 90% yield [1]. By contrast, the unsubstituted parent compound (3a, using glyoxal) reaches only 42% under optimized conditions [1]. The 5-methyl analog (3b) yields 77% [1]. This represents a yield advantage of +48 percentage points over the parent and +13 percentage points over the monomethyl analog, directly translating into lower raw material cost per gram of isolated product for procurement.

Synthetic chemistry Heterocycle synthesis Process efficiency

Melting Point Differentiation: 5,6-Dimethyl Derivative Melts at 125.5–126 °C vs. 166–168 °C for the Parent

The melting point of 5,6-dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine (3c) is reported as 125.5–126 °C (yellow needles from EtOH) [1]. The unsubstituted parent (3a) melts with decomposition at 166–168 °C, and the 5-methyl analog (3b) at 167.5–168 °C (decomp.) [1]. The ∼41 °C lower melting point of the dimethyl derivative simplifies recrystallization and drying, reduces energy input for melt-processing applications, and avoids the thermal decomposition window encountered with the parent and monomethyl species.

Physicochemical properties Purification Formulation

Reductive Desulfurization Yield: 87% Conversion to 2,3-Diamino-5,6-dimethylpyrazine vs. 30–85% for Other Analogs

Using tin(II) chloride in HCl/MeOH at 60 °C, 5,6-dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine (3c) is reduced to 2,3-diamino-5,6-dimethylpyrazine (4c) in 87% yield [1]. The parent compound (3a) yields 83% under milder conditions (room temperature, 1.5 M HCl), while the 5,6-diphenyl analog (3f) gives only 30% using Raney nickel [1]. The dimethyl derivative thus combines high reduction efficiency (87%) with a product (4c) that has a well-defined melting point of 214–215 °C, facilitating quality control.

Reduction chemistry Diaminopyrazine synthesis Building block utility

Electron Donor Capability: Dihydro Derivative Exhibits Ultra-Low First Oxidation Potential of 0.15 V vs. SCE

While 5,6-dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine itself is an electron acceptor, its two-electron reduction followed by methylation yields 4,7-dimethyl-4,7-dihydro[1,2,5]thiadiazolo[3,4-b]pyrazine (1). This 12π-electron species displays a first oxidation potential of only 0.15 V vs. SCE, which is exceptionally low compared to typical organic donors such as tetrathiafulvalene (TTF, E₁ₒₓ ≈ +0.34 V vs. SCE) [1]. The charge-transfer complex of 1 with TCNQ exhibits electrical conductivity of σ = 5.6 × 10⁻² S cm⁻¹ [1]. This property is unique to the dimethyl-substituted dihydro system; the unsubstituted or monophenyl analogs have not been reported to yield comparable donors, representing a class-level advantage for the dimethyl derivative.

Organic electronics Electron donors Charge-transfer complexes

Electron-Withdrawing Building Block: Thiadiazolo vs. Oxadiazolo Core in Push-Pull Chromophores

In a comparative study of V-shaped push-pull derivatives featuring a 2,4′-biphenylene linker, the [1,2,5]oxadiazolo[3,4-b]pyrazine unit was demonstrated to be a stronger electron-withdrawing fragment than the corresponding [1,2,5]thiadiazolo[3,4-b]pyrazine, as evidenced by electrochemical and photophysical data [1]. However, the thiadiazolo derivatives exhibit solid-state emission spanning from cyan to red, with the sulfur atom enabling enhanced intermolecular interactions via heteroatom contacts that are absent in the oxadiazolo analogs [1]. This positions the 5,6-dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine as the building block of choice when solid-state luminescence and intermolecular packing are prioritized over maximizing electron deficiency.

Push-pull chromophores Nonlinear optics Organic optoelectronics

Reduction Potential Tunability: Pyrazine Ring Substitution Modulates Half-Peak Reduction Potential Across a 820 mV Window

Cyclic voltammetry studies on pyrazinothiadiazoles demonstrate that variation in substitution on the pyrazine ring produces compounds with half-peak reduction potentials ranging from −280 mV to −1100 mV (vs. Ag/AgCl) in 3:1 methanol-water [1]. Although explicit values for the 5,6-dimethyl derivative are not isolated in the available abstract, the wide tunability range indicates that methyl substitution significantly modulates the reduction potential relative to other substituents, providing a rational basis for selecting the dimethyl derivative when a specific reduction potential window is required for applications such as Photosystem I electron acceptors (active at concentrations <10⁻⁶ mol dm⁻³) [1].

Electrochemistry Electron acceptors Redox tuning

Optimal Application Scenarios for 5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine Based on Quantitative Differentiation


Cost-Efficient Synthesis of 2,3-Diamino-5,6-dimethylpyrazine at Scale

When procuring a precursor for 2,3-diamino-5,6-dimethylpyrazine, the 90% synthesis yield and 87% reduction yield of the dimethyl derivative [1] translate to the highest overall two-step productivity (90% × 87% ≈ 78% cumulative) among the Sato-reported thiadiazolopyrazine series. The parent compound achieves only 42% × 83% ≈ 35%, and the diphenyl analog reaches 85% × 30% ≈ 26% (using Raney nickel). The dimethyl route is therefore the economically rational choice for kilogram-scale preparation of the corresponding diaminopyrazine.

Organic Electron Donor Development via Dihydro Derivative

Research groups targeting ultra-low oxidation potential organic donors should prioritize the 5,6-dimethyl derivative as the precursor to 4,7-dimethyl-4,7-dihydro[1,2,5]thiadiazolo[3,4-b]pyrazine. The resulting donor exhibits E₁ₒₓ = 0.15 V vs. SCE and forms conductive charge-transfer complexes (σ = 5.6 × 10⁻² S cm⁻¹ with TCNQ) [1], a capability not reported for dihydro derivatives of the parent, monomethyl, or phenyl analogs. This makes it the procurement choice for molecular conductor and organic semiconductor research.

Solid-State Emissive Push-Pull Chromophore Design

For applications requiring solid-state luminescence from push-pull architectures, the thiadiazolopyrazine core provides sulfur-mediated intermolecular contacts that enhance crystal packing and solid-state emission relative to the oxadiazolo analog [1]. The 5,6-dimethyl substitution further advantageously lowers the melting point to ~125 °C [2], potentially enabling melt-processing or vacuum sublimation purification that is impractical with the higher-melting (decomposition-prone) parent or monomethyl compounds.

Electron-Acceptor Screening in Biological Photosystem Models

Pyrazinothiadiazoles act as Photosystem I electron acceptors at sub-micromolar concentrations (<10⁻⁶ mol dm⁻³) [1]. The demonstrated 820 mV tunability range of reduction potential via pyrazine substitution [1]—combined with the dimethyl derivative's balanced electron affinity and favorable handling properties (well-defined, non-decomposition melting point at 125.5–126 °C [2])—makes it a preferred candidate for systematic redox tuning in photosynthetic model studies.

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